4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine
Overview
Description
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyrazole ring and a pyrimidine ring.
Mechanism of Action
Target of Action
The primary target of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is involved in the G1-S phase transition and is thus an appealing target for cancer treatment .
Mode of Action
this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, particularly the transition from the G1 phase to the S phase . The compound’s interaction with CDK2 results in significant alterations in cell cycle progression .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle pathway, leading to the arrest of cell division . This disruption of the cell cycle can lead to apoptosis, or programmed cell death . The compound’s action on CDK2 thus has downstream effects on cellular proliferation and survival .
Result of Action
The result of this compound’s action is the inhibition of cell proliferation and the induction of apoptosis . This is achieved through its inhibitory effect on CDK2, leading to disruptions in the cell cycle . The compound has shown significant cytotoxic activities against various cell lines .
Biochemical Analysis
Biochemical Properties
4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has been shown to interact with various enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a protein kinase that plays a crucial role in cell cycle regulation . The nature of these interactions involves the compound fitting into the active site of the enzyme, potentially disrupting its function .
Cellular Effects
The effects of this compound on cells are significant. It has been found to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules and changes in gene expression. It binds to the active site of CDK2, inhibiting its activity . This inhibition can lead to alterations in cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
Its significant inhibitory effects on cell growth suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Its interaction with CDK2 suggests that it may influence pathways related to cell cycle regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-3-nitro-1H-pyrazole with dimethylformamide dimethyl acetal (DMF-DMA) to form the desired compound . The reaction is usually carried out in the presence of a base such as potassium carbonate at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: N-oxides of the pyrazolo[3,4-d]pyrimidine ring.
Reduction Products: Amines and other reduced forms of the compound.
Scientific Research Applications
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the study of cell cycle regulation and apoptosis due to its ability to inhibit specific kinases.
Chemical Biology: It is employed in the design of molecular probes for studying protein-ligand interactions.
Industrial Applications: The compound is used in the synthesis of various agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
- 4-chloro-1,3-dimethyl-1H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1,4,6-trisubstituted pyrazolo[3,4-d]pyrimidines
Uniqueness
4-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which enhances its binding affinity to kinase active sites compared to other similar compounds. This unique structure allows for selective inhibition of kinases, making it a valuable scaffold in medicinal chemistry .
Properties
IUPAC Name |
4-chloro-1,3-dimethylpyrazolo[3,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-4-5-6(8)9-3-10-7(5)12(2)11-4/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKCUSLQIKDPCGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=NC=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30519892 | |
Record name | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87412-89-3 | |
Record name | 4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30519892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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